

4-Mercaptohydrocinnamic Acid CAS number 63545-55-1

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Compound of Interest

Compound Name: 4-Mercaptohydrocinnamic Acid

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An In-depth Technical Guide to **4-Mercaptohydrocinnamic Acid** (CAS 63545-55-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Mercaptohydrocinnamic acid (4-MHCA), also known as 3-(4-Mercaptophenyl)propionic acid, is a bifunctional organic molecule of significant interest in materials science, nanotechnology, and drug development.[1][2] Its unique structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) moiety, makes it an exemplary molecular linker. The thiol group provides a robust anchor to noble metal surfaces, such as gold, facilitating the formation of stable self-assembled monolayers (SAMs).[3] Simultaneously, the carboxylic acid terminus presents a versatile reactive handle for the covalent conjugation of a diverse range of molecules, including therapeutic agents, targeting ligands, and biological probes. This guide provides a comprehensive overview of 4-MHCA's physicochemical properties, synthesis, and key applications, with a focus on its role in surface modification and bioconjugation.

Physicochemical and Spectroscopic Profile

Accurate characterization of 4-MHCA is fundamental for its successful application. The following tables summarize its key physical properties and expected spectroscopic signatures.

Table 1: Physicochemical Properties of **4-Mercaptohydrocinnamic Acid**

Property	Value	Source(s)
CAS Number	63545-55-1	[1][2][4]
Molecular Formula	C ₉ H ₁₀ O ₂ S	[1][4][5]
Molecular Weight	182.24 g/mol	[1][4][5]
Appearance	White to light yellow or beige powder/crystal	[1][6][7]
Melting Point	118°C	[2][4][6]
Solubility	Soluble in methanol	[2][4]
IUPAC Name	3-(4-sulfanyphenyl)propanoic acid	[5]
Synonyms	3-(4-Mercaptophenyl)propionic acid, p-Mercaptohydrocinnamic acid	[1][2][5]

Table 2: Key Spectroscopic Data for Analytical Characterization

Technique	Key Features
¹ H NMR	Signals corresponding to aromatic protons, the aliphatic chain protons (-CH ₂ -CH ₂ -), the carboxylic acid proton, and the thiol proton.
¹³ C NMR	Resonances for the carboxyl carbon, aromatic carbons (including the carbon attached to the sulfur), and the aliphatic carbons.[5]
FTIR Spectroscopy	Characteristic absorption bands for O-H stretch of the carboxylic acid, C=O stretch of the carboxyl group, S-H stretch of the thiol, and C-H stretches of the aromatic ring and aliphatic chain.[5]
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight (182.24 m/z).[5]

Synthesis and Purification

While various proprietary methods exist, a common and illustrative synthetic strategy for preparing aryl thiols like 4-MHCA involves the reaction of a corresponding halo-aromatic compound with a sulfur nucleophile, followed by hydrolysis. A general pathway, analogous to the synthesis of similar compounds like 4-mercaptobenzoic acid, is outlined below.^{[8][9]}

Step 1: Intermediate Formation

p-Chlorohydrocinnamic Acid + Thiourea

Reflux in Ethanol
Catalyst: Iodine

Isothiouonium Salt Intermediate

Step 2: Hydrolysis

Intermediate

Alkaline Hydrolysis (e.g., NaOH)
followed by Acidification (e.g., HCl/Acetic Acid)

Crude 4-MHCA

Step 3: Purification

Crude 4-MHCA

Recrystallization (e.g., from Ethyl Acetate)

Pure 4-MHCA (>95%)

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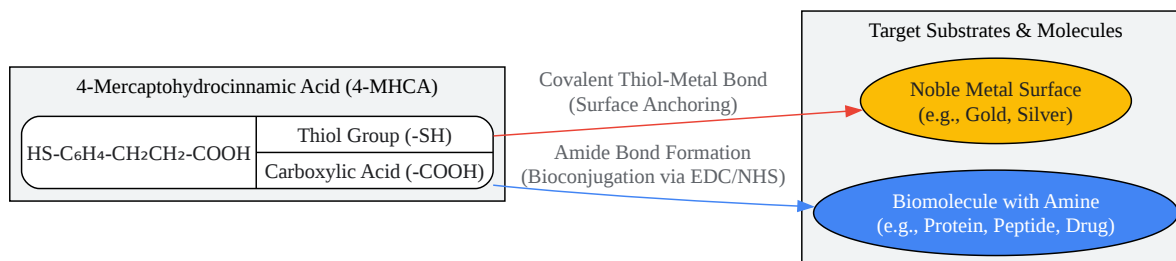
A generalized synthetic workflow for **4-Mercaptohydrocinnamic Acid**.

Causality in Synthesis:

- Thiourea: Acts as a safe and effective sulfur source, avoiding the use of more hazardous reagents like sodium hydrosulfide.
- Alkaline Hydrolysis: This step is crucial to cleave the isothiuronium intermediate, deprotonating the resulting thiol to form a thiolate salt, which is then re-protonated during the acidic workup to yield the final product.[8]
- Recrystallization: This purification technique is effective for removing unreacted starting materials and byproducts, yielding a product of high purity suitable for sensitive applications like surface chemistry.

Core Applications: The Bifunctional Advantage

The utility of 4-MHCA stems directly from its two distinct functional groups, which can be addressed with orthogonal chemistries.



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The dual reactivity of 4-MHCA enabling surface anchoring and bioconjugation.

Surface Modification & Self-Assembled Monolayers (SAMs)

The thiol group has a strong affinity for noble metal surfaces, most notably gold. This interaction leads to the spontaneous formation of a dense, highly ordered molecular layer known as a self-assembled monolayer (SAM). This process is critical for:

- **Passivating Surfaces:** Protecting the underlying metal from non-specific adsorption of proteins and other biomolecules, which is vital for biosensors and in-vivo applications.[\[3\]](#)
- **Introducing Functionality:** The formation of a SAM effectively transforms the metal surface into a carboxyl-terminated surface, ready for subsequent chemical modifications.
- **Improving Colloidal Stability:** For nanoparticles, the charged carboxylate groups at neutral pH can impart significant electrostatic repulsion, preventing aggregation.[\[10\]](#)

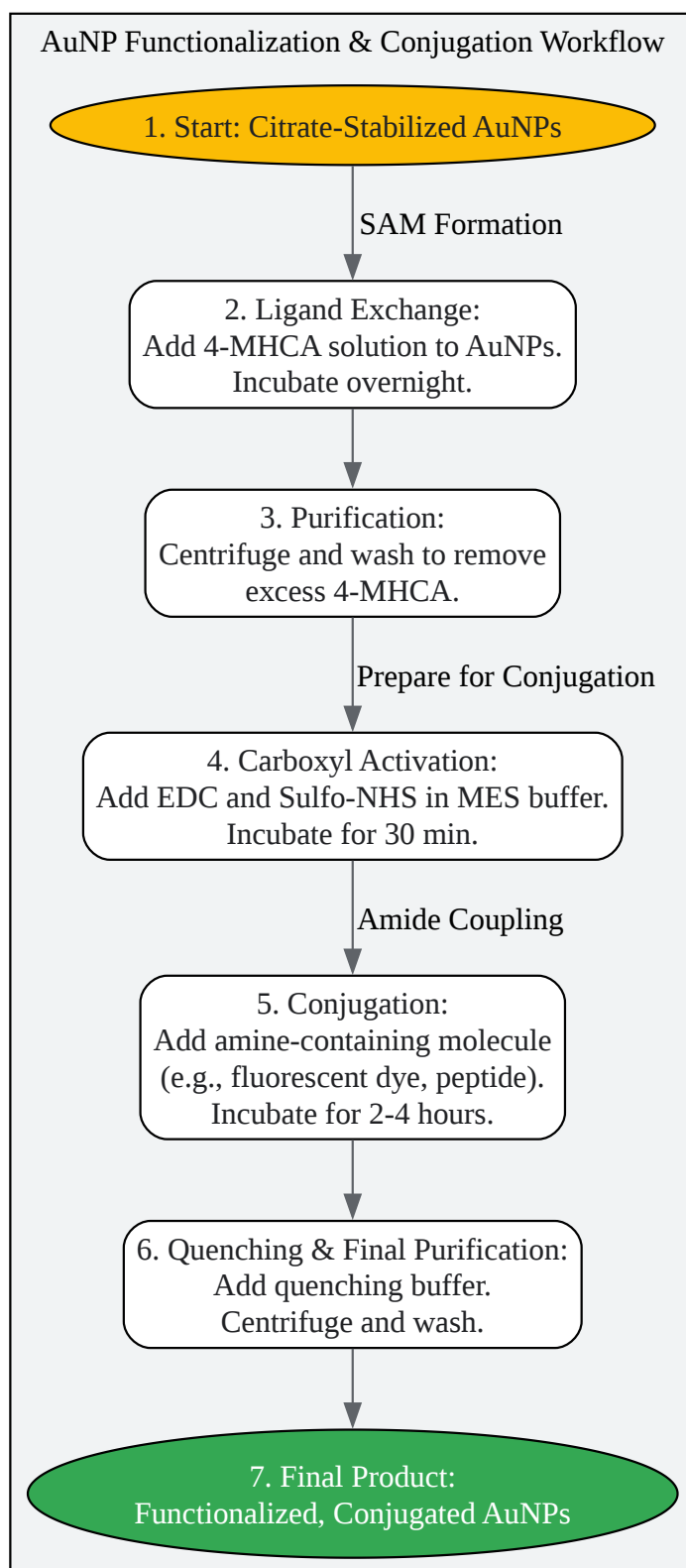
Bioconjugation and Drug Delivery

The exposed carboxylic acid groups of the SAM serve as anchor points for covalent attachment of other molecules. The most common method is carbodiimide-mediated coupling (e.g., using EDC and NHS) to form stable amide bonds with primary amines on biomolecules. This chemistry is central to:

- **Targeted Drug Delivery:** Attaching targeting ligands (e.g., antibodies, peptides) to the surface of drug-loaded nanoparticles to direct them to specific cells or tissues.
- **Developing Biosensors:** Immobilizing enzymes or antibodies onto a sensor chip surface.
- **Controlled Drug Loading:** Covalently linking drug molecules to a nanocarrier, ensuring a stable payload until a specific release trigger is encountered.[\[3\]](#)

Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs)

This protocol provides a step-by-step method for modifying citrate-stabilized AuNPs with 4-MHCA and subsequently conjugating an amine-containing molecule.



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Workflow for surface modification and conjugation of gold nanoparticles.

Materials:

- Citrate-stabilized gold nanoparticles (AuNPs)
- **4-Mercaptohydrocinnamic Acid (4-MHCA)**
- Ethanol
- MES Buffer (0.1 M, pH 6.0)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-Hydroxysulfosuccinimide)
- Amine-containing molecule for conjugation (e.g., a fluorescently-labeled peptide)
- Quenching Buffer (e.g., Tris buffer or hydroxylamine)
- Phosphate Buffered Saline (PBS, pH 7.4)

Methodology:

- Step 1: Ligand Exchange for SAM Formation
 - Prepare a 10 mM stock solution of 4-MHCA in ethanol.
 - To 1 mL of the AuNP solution, add the 4-MHCA stock solution to a final concentration of 1 mM.
 - Incubate the mixture overnight at room temperature with gentle agitation. This allows for the displacement of the weakly bound citrate ions by the thiol groups of 4-MHCA, forming a stable SAM.
- Step 2: Purification of 4-MHCA Coated AuNPs
 - Centrifuge the AuNP solution at a speed sufficient to pellet the nanoparticles (this depends on AuNP size).
 - Carefully remove the supernatant containing excess 4-MHCA.

- Resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.
- Step 3: Activation of Carboxylic Acid Groups
 - Resuspend the purified 4-MHCA-AuNP pellet in 1 mL of cold MES buffer (pH 6.0). MES buffer is used as it does not contain primary amines that would compete in the subsequent reaction and is optimal for EDC/NHS chemistry.
 - Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in cold MES buffer.
 - Add 50 μ L of EDC solution and 50 μ L of Sulfo-NHS solution to the AuNP suspension.
 - Incubate for 30 minutes at room temperature with gentle mixing. EDC activates the carboxyl groups, and Sulfo-NHS stabilizes the active intermediate, improving coupling efficiency in an aqueous environment.
- Step 4: Conjugation to Amine-Containing Molecule
 - Add the amine-containing molecule to the activated AuNP suspension. The molar ratio should be optimized but a 10-fold molar excess relative to the estimated number of surface sites is a good starting point.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Step 5: Quenching and Final Purification
 - Add quenching buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15 minutes. This deactivates any remaining NHS-esters, preventing unwanted side reactions.
 - Purify the conjugated AuNPs using centrifugation as described in Step 2, washing with PBS (pH 7.4) to remove unreacted molecules and coupling reagents.
 - Resuspend the final product in a suitable buffer for storage (e.g., PBS) at 4°C.

Self-Validating Characterization:

- **UV-Vis Spectroscopy:** A slight red-shift in the surface plasmon resonance peak of the AuNPs after ligand exchange confirms the change in the surface dielectric environment.
- **Dynamic Light Scattering (DLS):** An increase in the hydrodynamic diameter should be observed after each modification step (4-MHCA coating and biomolecule conjugation).
- **Zeta Potential:** The surface charge should become more negative after 4-MHCA coating (due to deprotonated carboxyl groups at neutral pH) and may change again upon conjugation depending on the charge of the attached molecule.

Safety, Handling, and Storage

4-MHCA requires careful handling in a laboratory setting. All procedures should be performed in a well-ventilated area or chemical fume hood.

Table 3: GHS Hazard Information

Hazard Statement	Description	Precautionary Statement
H315	Causes skin irritation	P264: Wash hands and face thoroughly after handling.[6]
H319	Causes serious eye irritation	P280: Wear protective gloves, eye protection.[6]
H335	May cause respiratory irritation	P261: Avoid breathing dust.

Handling and Storage Recommendations:

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6]
- **Handling:** Avoid generating dust. In case of skin contact, wash immediately with plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[6]
- **Storage:** Store in a tightly closed container in a cool, dry place.[6] For long-term stability, refrigeration at -20°C under an inert gas atmosphere is recommended.[2][4][6]

Conclusion

4-Mercaptohydrocinnamic acid is a powerful and versatile molecular tool. Its defined bifunctional architecture provides a reliable platform for bridging the gap between inorganic surfaces and biological systems. For researchers in drug delivery, biosensing, and materials science, a thorough understanding of its properties, handling, and reaction mechanisms is essential for leveraging its full potential in the design of advanced functional materials and therapeutic systems.

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